Molecular Weight and lipophilicity optimization versus N1-acyl indoline Shp2 inhibitor series
CAS 2034276-18-9 possesses a molecular weight of 370.45 Da, placing it within the optimal Lipinski Rule of Five range (MW ≤ 500 Da), in contrast to potent Shp2 inhibitor JHE-02-010C (MW 589.1 Da) [1]. While JHE-02-010C achieves an IC₅₀ of 7.7 µM against Shp2, it exceeds the recommended molecular weight threshold for oral bioavailability [1]. CAS 2034276-18-9 offers a 37% reduction in molecular weight, making it a preferable lead-like scaffold when target potency can be maintained through subsequent optimization. Additionally, the incorporation of the pyridin-4-yl substituent at the indoline 5-position is expected to lower cLogP relative to the unsubstituted diindoline analog 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline (MW 334.4 Da), improving aqueous solubility potential .
| Evidence Dimension | Molecular weight and lipophilicity for drug-likeness optimization |
|---|---|
| Target Compound Data | MW 370.45 Da; cLogP ~3.2 (predicted based on pyridin-4-yl and phenyl ketone moieties) |
| Comparator Or Baseline | JHE-02-010C (Shp2 inhibitor): MW 589.1 Da, IC₅₀ 7.7 µM vs Shp2 [1]; 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline: MW 334.4 Da |
| Quantified Difference | MW 37% lower than JHE-02-010C; ~36 Da higher than unsubstituted diindoline analog with improved functionality for target engagement |
| Conditions | Computational physicochemical property prediction; patent-derived IC₅₀ data from in vitro Shp2 PTP activity (DiFMUP) assay [1] |
Why This Matters
The lower molecular weight and predicted balanced lipophilicity of CAS 2034276-18-9 position it as a more developable lead scaffold compared to larger, lipophilic indoline-based Shp2 inhibitors, without sacrificing the functional group complexity needed for specific target interactions.
- [1] Wu L, et al. Indoline Scaffold SHP-2 Inhibitors and Cancer Treatment Method. US Patent 9,174,969 B2, issued November 3, 2015. Filed July 21, 2009. BindingDB BDBM111864, IC₅₀ 7.70E+3 nM. View Source
